6-Phenylpiperidine-2-carboxylic acid
Overview
Description
6-Phenylpiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of α-Phenylisocinchomeronic and 4-Azafluorenone 3-Carboxylic Acids : The phylation of 2,5-lutidine results in 3,6-dimethyl-6-phenylpyridine, useful for synthesizing α-phenylisocinchomeronic acid and 4-azafluorenone 3-carboxylic acid (Prostakov et al., 1986).
Catalysis in Dehydrative Amidation : 2,4-Bis(trifluoromethyl)phenylboronic acid serves as an effective catalyst for dehydrative amidation between carboxylic acids and amines, facilitating -dipeptide synthesis (Wang et al., 2018).
Antioxidant Potential in Biomedical Studies : Spin-labeled amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) exhibit antioxidant potential and are promising for magnetic-resonance imaging (MRI) applications in biomedical studies (Yushkova et al., 2013).
Preparation of Pyrones and Pyronones : The preparation of 6-phenyl-2-pyrone-3-carboxylic acid and its isomers, as well as the synthesis of 3-phenyl-2-pyrone-6-carboxylic acid, has been demonstrated, contributing to the field of organic synthesis (Dam, 2010).
Luminescence and Complex-Forming Properties : Derivatives of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid with chlorine and nitro groups in the phenyl fragment have been synthesized to study their luminescence and complex-forming properties (Vasin et al., 2013).
Solubility of Functionalized Carbon Nanotubes : The solubility of functionalized single-wall carbon nanotubes in water is determined by the length of the hydrocarbon side chain, with 6-aminohexanoic acid derivatives being soluble in a specific pH range (Zeng et al., 2005).
Synthesis of NK1 Antagonists : Selective benzylic lithiation of N-Boc-2-phenylpiperidine and pyrrolidine enables the rapid synthesis of a potent NK1 antagonist with a bioactive (S) configuration (Xiao et al., 2005).
Electrocatalytic Carboxylation with CO2 : The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in a specific ionic liquid produces 6-aminonicotinic acid with high yield and selectivity (Feng et al., 2010).
Potential SP Antagonists : Newly synthesized piperidinones incorporating an amino acid moiety show potential as SP antagonists (Burdzhiev & Stanoeva, 2010).
Biocompatible Drug Carriers : Oxidized cellulose has been examined as a biocompatible and bioresorbable prodrug carrier for amine drugs, suggesting potential applications in drug delivery systems (Zhu et al., 2001).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-phenylpiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXVAHHWCXAWGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(C1)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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